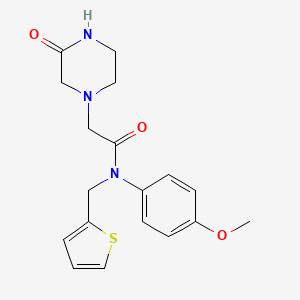![molecular formula C14H18N4O B7645452 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea, also known as ACPU, is a urea derivative that has been studied for its potential therapeutic applications. ACPU has been synthesized using various methods and has been found to have a unique mechanism of action.
作用機序
The mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea is not fully understood. However, it has been found to act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and increase the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Additionally, this compound has been found to increase the levels of BDNF, which is important for neuronal survival and function.
実験室実験の利点と制限
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. Additionally, this compound has been found to have good bioavailability and can cross the blood-brain barrier. However, this compound has some limitations for lab experiments. It has been found to be unstable in acidic conditions and can degrade over time.
将来の方向性
There are several future directions for the study of 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. Additionally, the potential use of this compound in the treatment of neuropathic pain and depression should be further investigated. The mechanism of action of this compound should also be further studied to better understand its therapeutic potential. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, should be explored. Finally, the development of more stable analogs of this compound should be investigated to improve its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a urea derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action. This compound has been found to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of neuropathic pain and depression. Additionally, this compound has been found to have antioxidant properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the further exploration of its anti-inflammatory and analgesic properties, the potential use in the treatment of neurodegenerative diseases, and the development of more stable analogs.
合成法
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-cyclohexanediamine with 3-cyanophenyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to obtain this compound.
科学的研究の応用
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in the treatment of neuropathic pain and depression. Additionally, this compound has been found to have antioxidant properties.
特性
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-9-10-4-3-5-11(8-10)17-14(19)18-13-7-2-1-6-12(13)16/h3-5,8,12-13H,1-2,6-7,16H2,(H2,17,18,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRJNKCYQZFLV-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)

![N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)
![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)
![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)

![2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)
![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)

![N-cyclopropyl-N'-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]oxamide](/img/structure/B7645439.png)
![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)